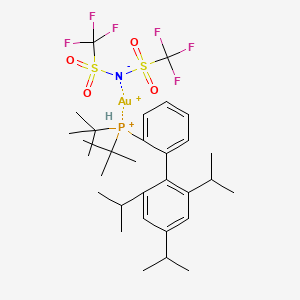
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound features a gold(I) center coordinated to a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion, which contributes to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Ligand Preparation: The ligand, 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl, is synthesized by reacting 2-bromo-1,3,5-triisopropylbenzene with tert-butylphosphine under suitable conditions.
Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), to form the gold-phosphine complex.
Anion Exchange: Finally, the chloride anion is exchanged with bis(trifluoromethanesulfonyl)imide to yield the desired compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of inert atmosphere and controlled temperatures is crucial to maintain the stability of the compound during production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is primarily involved in:
Oxidative Addition: The gold(I) center can undergo oxidative addition with various substrates, forming gold(III) intermediates.
Reductive Elimination: These intermediates can then undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound is also used in cycloaddition reactions, particularly [2+2] cycloadditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include functionalized cyclobutenes and other complex organic molecules, depending on the specific substrates used .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloadditions . Its unique reactivity allows for the formation of complex molecules with high regioselectivity and efficiency.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant. It aids in the production of pharmaceuticals and other bioactive compounds .
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and advanced materials. Its catalytic properties enable efficient and selective transformations, making it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide involves the coordination of the gold(I) center to substrates, facilitating oxidative addition and subsequent reductive elimination . The bulky phosphine ligand stabilizes the gold center and enhances its reactivity, while the bis(trifluoromethanesulfonyl)imide counterion provides additional stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)palladium(II) chloride
Uniqueness
The uniqueness of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide lies in its combination of a gold(I) center with a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion. This combination provides exceptional stability and reactivity, making it a highly effective catalyst in various chemical transformations .
Propriétés
Formule moléculaire |
C31H46AuF6NO4PS2+ |
|---|---|
Poids moléculaire |
902.8 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1 |
Clé InChI |
XKIXXRYIUXNNCZ-UHFFFAOYSA-O |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


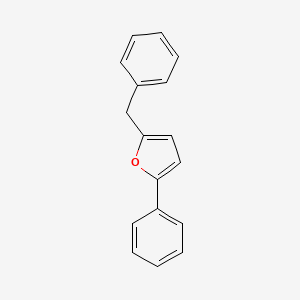

![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)

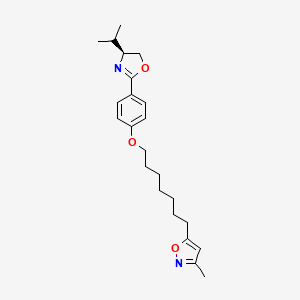
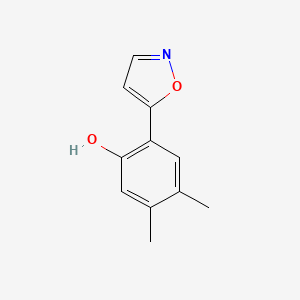
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
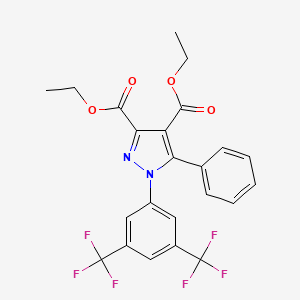
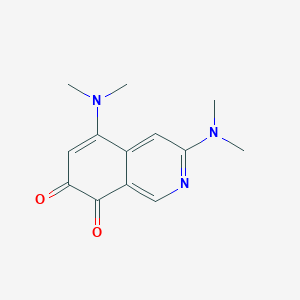


![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
